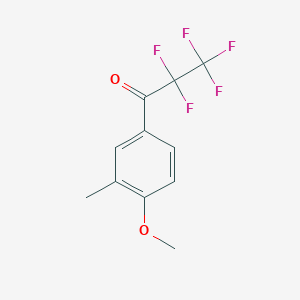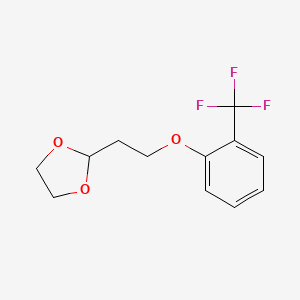
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is an organic compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further connected to a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2-(2-(Trifluoromethyl)phenoxy)ethanol with 1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or p-toluenesulfonic acid, which act as catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxyethyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxyethyl derivatives.
科学研究应用
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition or activation, receptor binding, and gene expression regulation .
相似化合物的比较
Similar Compounds
2-(2-(Trifluoromethyl)phenoxy)ethanol: A precursor in the synthesis of 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane, with similar chemical properties but lacking the dioxolane ring.
2-(Trifluoromethyl)phenol: Another related compound, which serves as a starting material for the synthesis of various trifluoromethylated derivatives.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the 1,3-dioxolane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2-[2-[2-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c13-12(14,15)9-3-1-2-4-10(9)16-6-5-11-17-7-8-18-11/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONGDCKGYJFSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7996974.png)
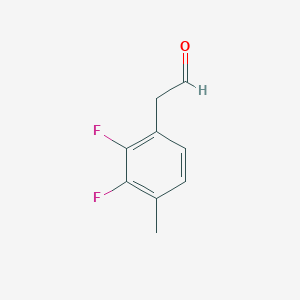
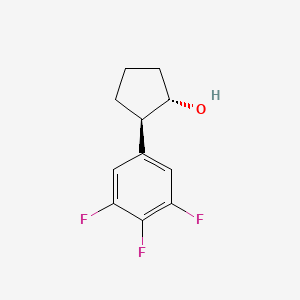
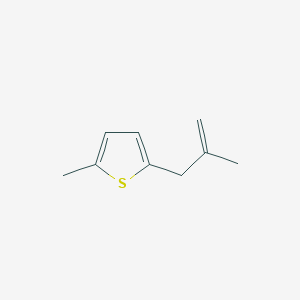
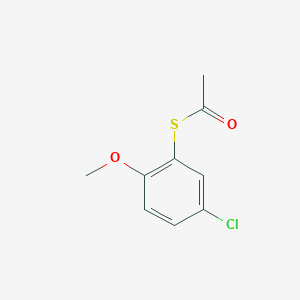
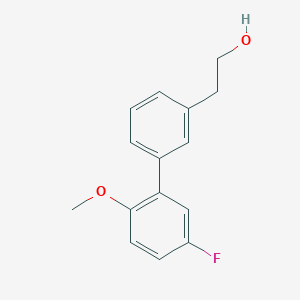
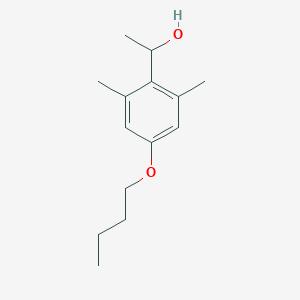
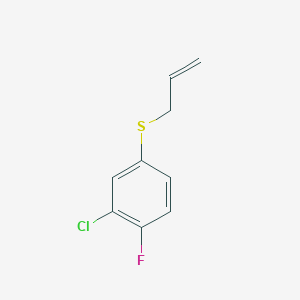
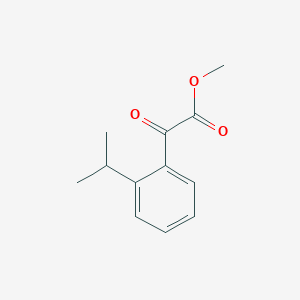
![3-[(4-Ethylpiperazino)methyl]thiophenol](/img/structure/B7997048.png)
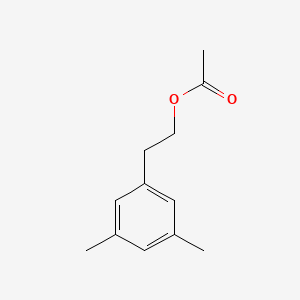
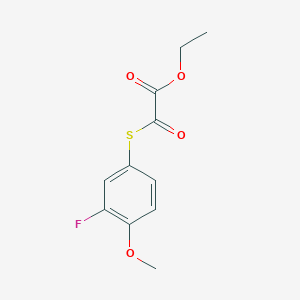
![4-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7997078.png)
